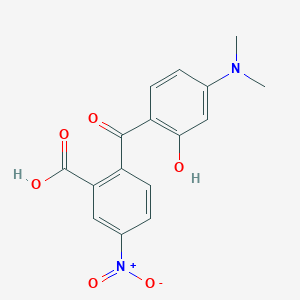
N-4-(1-Pyrène)butyroylglycine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrene derivatives often involves strategic functionalization to introduce various substituents at the pyrene core, enhancing the molecule's properties for desired applications. For instance, a method for constructing 1,4-pyrazoles from arylglycines was developed using copper-catalyzed sydnone-alkyne cycloaddition reactions, offering a general route to the heterocycle through a one-pot procedure (Specklin et al., 2014). This indicates that similar strategies could be applied to synthesize N-4-(1-Pyrene)butyroylglycine by functionalizing the pyrene nucleus and incorporating the glycine moiety.
Molecular Structure Analysis
The molecular structure of pyrene derivatives can significantly influence their physical and chemical properties. Studies on pyrenes substituted at the 4- or 4,9-positions have shown that these modifications affect the molecule's photophysical and electrochemical properties (Ji et al., 2018). The structural confirmation of such derivatives, including their crystalline forms, provides valuable insights into the influence of substitution patterns on the molecular behavior of pyrene derivatives.
Chemical Reactions and Properties
Pyrene derivatives participate in various chemical reactions, including photodecomposition and cross-linking, which are influenced by their molecular structure. For example, the pyrene-sensitized decomposition of N-phenylglycine was enhanced by electron acceptors, indicating a reaction mechanism involving electron transfer from the substrate to the excited state of pyrene (IkedaShingo et al., 1999). Such reactions highlight the chemical reactivity of pyrene derivatives under specific conditions.
Physical Properties Analysis
The physical properties of pyrene derivatives, such as fluorescence and thermal stability, are critical for their applications in materials science. Discrimination of chiral probes by binding with proteins in Langmuir monolayers at the air/water interface was demonstrated using pyrene derivatives, showcasing their interaction with biological molecules and potential for sensing applications (Zhai et al., 2005).
Chemical Properties Analysis
The chemical properties of pyrene derivatives, such as their electrochemical behavior and reactivity towards various substrates, can be modulated by structural modifications. For example, the introduction of electron-donating or electron-withdrawing groups at strategic positions on the pyrene core influences its photophysical and electrochemical properties, affecting the molecule's fluorescence quantum yields and radiative decay rates (Ji et al., 2018).
Applications De Recherche Scientifique
1. Sondes de ciblage des acides nucléiques et constructions supramoléculaires Les oligonucléotides modifiés par le pyrène, tels que la N-4-(1-Pyrène)butyroylglycine, ont été utilisés comme plate-forme pour les constructions fonctionnelles à base d'acides nucléiques . Les propriétés fluorescentes uniques du pyrène, y compris sa sensibilité au microenvironnement et sa capacité à former des excimères et des exciplexes, en font un composant idéal pour ces constructions . Ces propriétés ont été utilisées pour construire des sondes fluorescentes sensibles pour la détection sélective de séquences d'acides nucléiques et la discrimination des polymorphismes mononucléotidiques (SNP) .
Biosenseurs à base d'aptamères
Des oligonucléotides modifiés par le pyrène ont été utilisés pour développer des biosenseurs à base d'aptamères . Ces biosenseurs peuvent détecter une large gamme de cibles, offrant un outil polyvalent pour diverses applications de recherche .
Agents de liaison pour les ADN bicaténaires
La capacité du pyrène à s'intercaler dans le duplex d'acides nucléiques a été exploitée dans le développement d'agents pour la liaison des ADN bicaténaires . Cette application est particulièrement utile dans les recherches impliquant la manipulation et l'étude de l'ADN .
Blocs de construction pour les complexes supramoléculaires
Les oligonucléotides modifiés par le pyrène servent de blocs de construction pour les complexes supramoléculaires . Ces complexes ont des applications potentielles en nanotechnologie et dans les études biomoléculaires .
Chimie des matériaux, supramoléculaire et biologique
Le noyau du pyrène, un composant de la this compound, est précieux en chimie des matériaux, supramoléculaire et biologique en raison de ses propriétés photophysiques/électroniques et de sa structure rigide étendue<a aria-label="2: 5. Chimie des matériaux, supramoléculaire et biologique" data-citationid="3711dff9-2a0c-74d8-4a11-8e9b4a1b251c-30" h="ID=SERP,5017.1" href="https://pubs.rsc.org/en/content/articlehtml/2014/ob/c
Propriétés
IUPAC Name |
2-(4-pyren-1-ylbutanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-19(23-13-20(25)26)6-2-3-14-7-8-17-10-9-15-4-1-5-16-11-12-18(14)22(17)21(15)16/h1,4-5,7-12H,2-3,6,13H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPJIZQPSJBSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402815 | |
| Record name | N-4-(1-Pyrene)butyroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
228414-55-9 | |
| Record name | N-[1-Oxo-4-(1-pyrenyl)butyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=228414-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-4-(1-Pyrene)butyroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





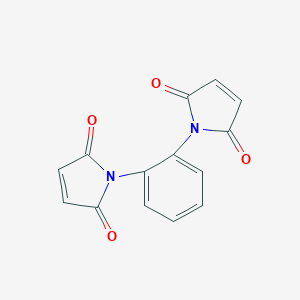


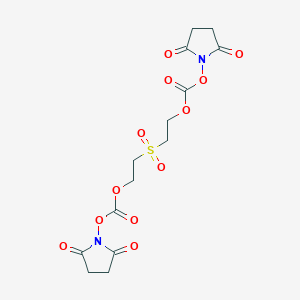



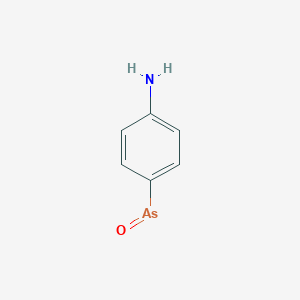
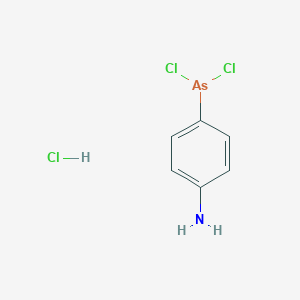
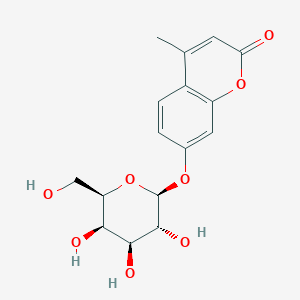
![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
